molecular formula C15H13F2NO4 B10808756 [2-(2,4-Difluoroanilino)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate

[2-(2,4-Difluoroanilino)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate

Cat. No.: B10808756
M. Wt: 309.26 g/mol
InChI Key: SUDKQTIBZRDRPS-UHFFFAOYSA-N
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Description

[2-(2,4-Difluoroanilino)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluoroanilino group, an oxoethyl linkage, and a dimethylfuran carboxylate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,4-Difluoroanilino)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate typically involves multiple steps, starting with the preparation of the difluoroanilino precursor. This precursor can be synthesized through electrophilic fluorination of aniline derivatives. The subsequent steps involve the formation of the oxoethyl linkage and the attachment of the dimethylfuran carboxylate group. Common reagents used in these reactions include fluorinating agents, carbonyl compounds, and furan derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[2-(2,4-Difluoroanilino)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The difluoroanilino group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorinated quinones, while reduction can produce difluoroaniline derivatives. Substitution reactions can result in a variety of substituted anilino compounds.

Scientific Research Applications

[2-(2,4-Difluoroanilino)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(2,4-Difluoroanilino)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoroanilino group may interact with enzymes or receptors, modulating their activity. The oxoethyl linkage and dimethylfuran carboxylate moiety contribute to the compound’s overall stability and reactivity, influencing its biological and chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    [2-(2,4-Difluoroanilino)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate: shares similarities with other difluoroanilino compounds, such as difluoroaniline and difluorobenzene derivatives.

    Dimethylfuran derivatives: Compounds like 2,5-dimethylfuran and its analogs.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H13F2NO4

Molecular Weight

309.26 g/mol

IUPAC Name

[2-(2,4-difluoroanilino)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate

InChI

InChI=1S/C15H13F2NO4/c1-8-5-11(9(2)22-8)15(20)21-7-14(19)18-13-4-3-10(16)6-12(13)17/h3-6H,7H2,1-2H3,(H,18,19)

InChI Key

SUDKQTIBZRDRPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)OCC(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

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